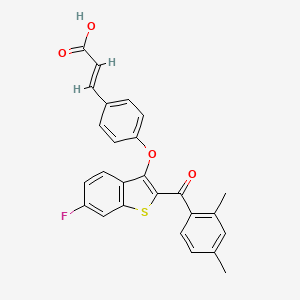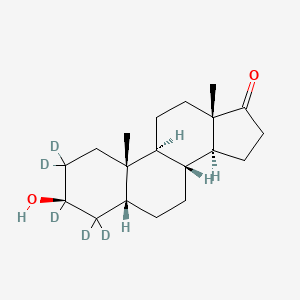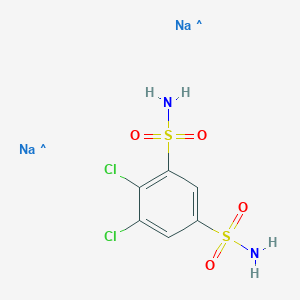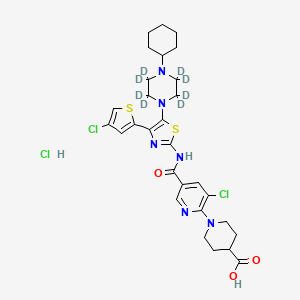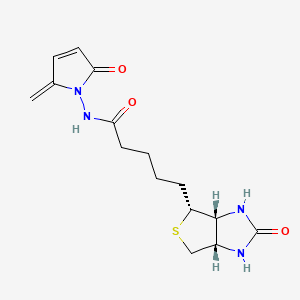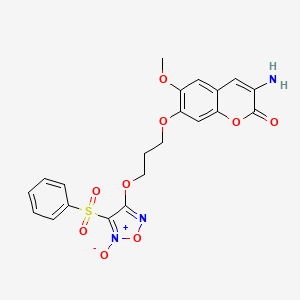
Antitumor agent-62
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-62 is a novel compound known for its potent antitumor properties. It has shown significant antiproliferative activity against various cancer cell lines, making it a promising candidate for cancer therapy. This compound is particularly noted for its ability to activate the mitochondrial apoptosis pathway and arrest the cell cycle at the G2/M phase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-62 involves multiple steps, including cyclization and condensation reactions. One common method involves the Biginelli reaction to form the pyrimidine parent nucleus, followed by condensation reactions using acetonitrile as the solvent and triethylamine as the acid-binding agent . The reaction conditions typically involve room temperature and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods while maintaining the reaction conditions to ensure consistency and quality. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to optimize yield and minimize impurities.
化学反応の分析
Types of Reactions
Antitumor agent-62 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
科学的研究の応用
Antitumor agent-62 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including lung, breast, and colon cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
作用機序
The mechanism of action of Antitumor agent-62 involves multiple pathways:
Molecular Targets: It targets specific proteins and enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
Pathways Involved: The compound activates the mitochondrial apoptosis pathway, leading to the release of cytochrome c and activation of caspases, which ultimately result in cell death.
類似化合物との比較
Antitumor agent-62 can be compared with other similar compounds, such as:
特性
分子式 |
C21H19N3O9S |
|---|---|
分子量 |
489.5 g/mol |
IUPAC名 |
3-amino-7-[3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propoxy]-6-methoxychromen-2-one |
InChI |
InChI=1S/C21H19N3O9S/c1-29-17-11-13-10-15(22)21(25)32-16(13)12-18(17)30-8-5-9-31-19-20(24(26)33-23-19)34(27,28)14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9,22H2,1H3 |
InChIキー |
FONGGCFZVFFQGL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)N)OCCCOC3=NO[N+](=C3S(=O)(=O)C4=CC=CC=C4)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


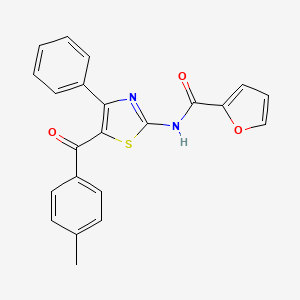
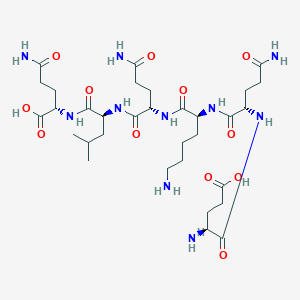
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
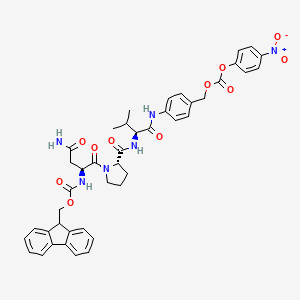
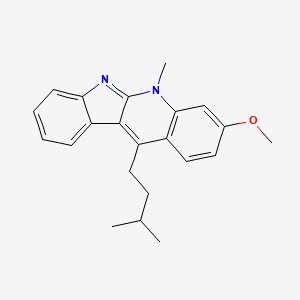


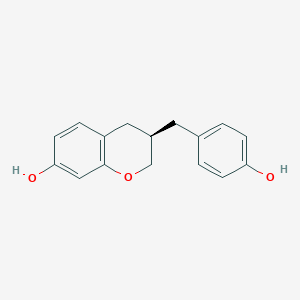
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
